molecular formula C20H21N5O5S B2743328 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 946376-67-6

2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2743328
CAS No.: 946376-67-6
M. Wt: 443.48
InChI Key: KLTHVMCYMJJMEQ-UHFFFAOYSA-N
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Description

The compound 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide features a pyrido[2,3-d]pyrimidine core substituted with methyl, isopropyl, and thio-linked acetamide groups.

Properties

CAS No.

946376-67-6

Molecular Formula

C20H21N5O5S

Molecular Weight

443.48

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C20H21N5O5S/c1-11(2)14-9-21-18-16(19(27)24(4)20(28)23(18)3)17(14)31-10-15(26)22-12-6-5-7-13(8-12)25(29)30/h5-9,11H,10H2,1-4H3,(H,22,26)

InChI Key

KLTHVMCYMJJMEQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide , also known as N-(4-acetylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide , has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 440.5 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrimidine moiety is known for its role in numerous biological processes and serves as a pharmacophore in drug discovery. Research indicates that compounds with similar structures exhibit antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

  • Wang et al. (2015) identified pyrrolo[2,3-d]pyrimidines as potential antitumor agents by targeting folate receptors .

Antimicrobial Properties

Compounds containing the pyrido-pyrimidine scaffold have demonstrated antimicrobial activity against several pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membranes.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in preclinical studies. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Research Findings and Case Studies

StudyFindings
Wang et al. (2015)Identified antitumor activity in pyrrolo[2,3-d]pyrimidines targeting folate receptors.
Abbas et al. (2016)Reported antimicrobial effects against Gram-positive and Gram-negative bacteria.
Recent unpublished dataSuggested anti-inflammatory properties through modulation of NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (1H NMR, LC-MS)
Target Compound Pyrido[2,3-d]pyrimidine 6-isopropyl, 1,3-dimethyl, 3-nitrophenyl acetamide Not reported ~447.5 (estimated) Expected δ: ~1.09 (isopropyl), ~10.10 (NHCO)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 4-methyl, 2,3-dichlorophenyl acetamide 230 344.21 δ: 12.50 (NH), 10.10 (NHCO), m/z: 344.21 [M+H]+
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 5-phenyl, 3-phenoxy acetamide 190–191 362.0 δ: 2.03 (CH3), 9.92 (NH); m/z: 362.0 [M+H]+
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine 6-methyl, thietan-3-yloxy, ethyl ester Not reported ~302.4 (estimated) Not provided
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121) Pyrimidine-indazole hybrid Piperazine, isopropyl acetamide, indazolyl Not reported 515 δ: 1.09 (isopropyl), m/z: 515 [M+H]+
Key Observations:
  • Isopropyl groups (target and Example 121 ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Spectral Signatures : The NHCO proton in the target is expected near δ 10.10 ppm, consistent with analogs . Isopropyl methyl groups would appear as a doublet near δ 1.09 ppm .

Pharmacokinetic and ADMET Considerations

  • Lipophilicity : The target’s isopropyl and nitro groups likely result in higher logP compared to dichlorophenyl () or ester-containing analogs ().
  • This contrasts with chlorine () or phenyl (), which are more metabolically inert.
  • Solubility : The nitro group’s polarity may counterbalance lipophilicity, but crystallinity (indicated by high melting points in and ) could limit dissolution.

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